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molecular formula C12H10IN5S B8517713 N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

Cat. No. B8517713
M. Wt: 383.21 g/mol
InChI Key: PNSONAAHYYTNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073907B2

Procedure details

According to Scheme 2 Step 5: A solution of N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-methylthiazol-2-yl)-6-iodopyridin-2-amine (0.27 mmol, 136 mg) in TFA (1.4 mL) was microwaved for 5 minutes at 140° C. The reaction mixture was neutralized with a saturated solution of Na2CO3 and the aqueous phase was extracted with DCM. The organic phase was dried over MgSO4, was filtered and was concentrated. The resulting crude product was purified by flash chromatography over silica gel using DCM/MeOH (100:0 to 90:10) as eluent to yield N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine (91 μmol, 34 mg, 34%) as a white solid.
Name
N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-methylthiazol-2-yl)-6-iodopyridin-2-amine
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH:12]=[C:11]([C:13]3[N:14]=[C:15]([NH:19][C:20]4[CH:25]=[CH:24][CH:23]=[C:22]([I:26])[N:21]=4)[S:16][C:17]=3[CH3:18])[CH:10]=[N:9]2)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)(C(F)(F)F)=O>[I:26][C:22]1[N:21]=[C:20]([NH:19][C:15]2[S:16][C:17]([CH3:18])=[C:13]([C:11]3[CH:12]=[N:8][NH:9][CH:10]=3)[N:14]=2)[CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-methylthiazol-2-yl)-6-iodopyridin-2-amine
Quantity
136 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C=2N=C(SC2C)NC2=NC(=CC=C2)I)C=C1
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=CC(=N1)NC=1SC(=C(N1)C=1C=NNC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 μmol
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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